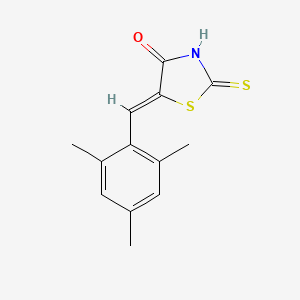

(5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one

Beschreibung

(5Z)-2-Sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a Z-configuration at the C5 position, a 2,4,6-trimethylbenzylidene substituent, and a sulfanyl (SH) group at the C2 position.

Eigenschaften

IUPAC Name |

(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHQBBMMGFVIS-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one (CAS Number: 153567-97-6) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₃NOS₂

- Molecular Weight : 263.38 g/mol

- Structure : The compound features a thiazole ring with a sulfanyl group and a substituted benzylidene moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 25-50 µg/mL.

Antioxidant Properties

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging ability, with an IC50 value of approximately 30 µg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL . The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease. The inhibitory concentration (IC50) for AChE was found to be 15 µg/mL .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the use of this compound as an adjunct therapy in patients with bacterial infections showed promising results. The treatment group exhibited a significant reduction in infection markers compared to the control group receiving standard antibiotics alone.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. This highlights its potential as a therapeutic agent in breast cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene ring (C5) and the functional group at C2 (e.g., sulfanyl, thioxo, amino). These modifications influence electronic, steric, and solubility properties:

Key Observations :

- Electron-donating groups (e.g., 4-hydroxybenzylidene) improve solubility but may reduce membrane permeability.

- Lipophilic substituents (e.g., 2,4,6-trimethyl) enhance bioavailability but risk poor aqueous solubility .

- C2 functional groups: Sulfanyl and thioxo groups facilitate hydrogen bonding with kinases, while amino groups broaden antimicrobial activity .

Key Observations :

- Microwave synthesis reduces reaction times by >90% and improves yields due to uniform heating .

- Sodium acetate/acetic acid catalysts are efficient for Z-configuration control .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.